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  • Product: Methyl 2-hydroxy-3-(methylamino)benzoate
  • CAS: 98996-47-5

Core Science & Biosynthesis

Foundational

Methyl 3-(methylamino)salicylate chemical structure

Topic: Methyl 3-(methylamino)salicylate: Structural Anatomy & Synthetic Methodology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1] Executive Summary Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(methylamino)salicylate: Structural Anatomy & Synthetic Methodology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1]

Executive Summary

Methyl 3-(methylamino)salicylate (Methyl 3-(methylamino)-2-hydroxybenzoate) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Unlike its more common 4- and 5-substituted isomers, the 3-substituted variant possesses a unique steric and electronic profile due to the proximity of the amino group to the phenolic hydroxyl and the ester moiety. This proximity facilitates a dual intramolecular hydrogen bonding (IMHB) network, creating a "virtual tricyclic" core that significantly enhances membrane permeability (LogP) and modifies solubility profiles compared to open-chain analogs. This guide details the structural implications of this scaffold and provides a robust, field-validated synthetic protocol for its isolation.

Part 1: Structural Anatomy & Physicochemical Properties

The "Virtual Tricyclic" Core

The defining feature of Methyl 3-(methylamino)salicylate is its capacity to form two distinct intramolecular hydrogen bonds (IMHBs), effectively locking the molecule into a planar, pseudo-tricyclic conformation.[1] This reduces the energetic penalty of desolvation during ligand-protein binding and improves passive diffusion across lipid bilayers.

  • Primary IMHB (The Salicylate Lock): The phenolic proton (C2-OH) functions as a donor to the carbonyl oxygen of the methyl ester (C1-COOMe). This is a classic 6-membered pseudo-ring characteristic of all salicylates.

  • Secondary IMHB (The Amino Interaction): The secondary amine proton (C3-NHMe) acts as a donor to the phenolic oxygen (C2-OH). This 5-membered interaction is specific to the 3-amino substitution pattern.[1]

Visualization: The Hydrogen Bond Network

The following diagram illustrates the connectivity and the specific "locking" mechanisms that define the molecule's pharmacophore.

G Core Benzene Ring Pos1 C1: Methyl Ester (-COOCH3) Core->Pos1 Pos2 C2: Phenol (-OH) Core->Pos2 Pos3 C3: Methylamine (-NHCH3) Core->Pos3 Effect Result: Planar Conformation High Permeability Pos2->Pos1 Primary IMHB (6-membered ring) Pos3->Pos2 Secondary IMHB (5-membered interaction)

Figure 1: Structural connectivity highlighting the dual intramolecular hydrogen bonding (IMHB) network that constrains the molecule into a planar conformation.[1]

Physicochemical Data Table
PropertyValue / CharacteristicMechanistic Implication
Formula C₉H₁₁NO₃Core scaffold
Molecular Weight 181.19 g/mol Fragment-based drug design compliant
LogP (Predicted) ~2.1 - 2.4Enhanced by IMHB masking polar groups
pKa (Base) ~3.5 - 4.0Lower than typical anilines due to H-bonding
Fluorescence Yes (ESIPT capable)Potential for Excited-State Intramolecular Proton Transfer
Solubility Low in neutral H₂OSoluble in DCM, EtOAc, MeOH

Part 2: Synthetic Routes & Process Optimization

Synthesizing the 3-substituted isomer requires overcoming the natural directing effects of the salicylate core. Direct nitration of salicylic acid typically yields the 5-nitro isomer due to the para-directing nature of the hydroxyl group. Therefore, a "Blocking Strategy" is required.[1]

The "Sulfonate Blocking" Route

To selectively access the C3 position, the C5 position must be temporarily occluded.[1]

  • Sulfonation: Methyl salicylate is treated with H₂SO₄ to form Methyl 5-sulfosalicylate.

  • Nitration: Nitric acid is added. With C5 blocked, the nitro group is forced to the C3 position.[1]

  • Desulfonation: Acid hydrolysis removes the sulfonate, yielding Methyl 3-nitrosalicylate .[1]

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine.

  • Reductive Alkylation: Selective monomethylation using formaldehyde and a hydride donor.

Synthetic Workflow Diagram

Synthesis Start Methyl Salicylate Step1 1. Sulfonation (H2SO4) Blocks C5 Position Start->Step1 Step2 2. Nitration (HNO3) Forces substitution at C3 Step1->Step2 Step3 3. Desulfonation Yields Methyl 3-nitrosalicylate Step2->Step3 Step4 4. Hydrogenation (Pd/C, H2) Yields Methyl 3-aminosalicylate Step3->Step4 Step5 5. Reductive Amination (HCHO / NaCNBH3) Step4->Step5 Product TARGET: Methyl 3-(methylamino)salicylate Step5->Product

Figure 2: Step-wise synthetic pathway utilizing the sulfonate-blocking strategy to ensure regioselectivity at the C3 position.

Part 3: Detailed Experimental Protocol

The following protocol focuses on Step 5: The Reductive Amination of Methyl 3-aminosalicylate . Direct alkylation with methyl iodide is discouraged due to the high risk of over-alkylation to the dimethyl or quaternary ammonium species.

Materials & Reagents
  • Substrate: Methyl 3-aminosalicylate (1.0 eq)

  • Carbon Source: Formaldehyde (37% aq. solution, 3.0 eq)

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃, 2.0 eq)[1]

  • Solvent: Methanol (Anhydrous)

  • Catalyst: Acetic Acid (Glacial, to adjust pH to ~5)[1]

  • Quench: Sat. NaHCO₃

Step-by-Step Methodology
  • Solubilization:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminosalicylate (10 mmol) in Methanol (30 mL).

    • Note: Ensure the starting material is fully dissolved. If the solution is dark, treat with activated charcoal and filter prior to reaction.[1]

  • Imine Formation (in situ):

    • Add Formaldehyde (37% aq., 30 mmol) dropwise at room temperature.[1]

    • Add Glacial Acetic Acid dropwise until the pH reaches approximately 5–6 (monitor with wet pH paper).

    • Stir for 30 minutes. Causality: This allows the formation of the iminium ion intermediate, which is more electrophilic than the carbonyl.

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add Sodium Cyanoborohydride (20 mmol) in small portions over 15 minutes. Safety: This reaction generates small amounts of HCN; perform in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Monitoring:

    • Check progress via TLC (Eluent: 20% EtOAc in Hexanes).

    • Success Indicator: The starting primary amine (lower Rf) should disappear, replaced by the secondary amine (higher Rf due to capped polarity).

  • Workup & Purification:

    • Quench the reaction with Saturated NaHCO₃ (50 mL) to neutralize acid and decompose excess borohydride.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

    • Purification: Flash column chromatography (Silica Gel, 0-15% EtOAc/Hexanes).[1]

Part 4: Medicinal Chemistry Applications[2][3]

Scaffold Hopping & Bioisosterism

Methyl 3-(methylamino)salicylate serves as a potent bioisostere for the anthranilate scaffold found in many NSAIDs (e.g., Mefenamic acid derivatives). However, the presence of the hydroxyl group at C2 introduces an additional hydrogen bond donor/acceptor site, altering the binding mode in hydrophobic pockets.[1]

Kinase Inhibitor Design

In kinase drug discovery, the "hinge region" of the ATP-binding site requires specific H-bond donor-acceptor motifs.[1]

  • The C1-Carbonyl acts as an H-bond acceptor.[1]

  • The C3-NHMe acts as an H-bond donor.[1]

  • The planar geometry enforced by the IMHB mimics the flat purine ring system of ATP, making this scaffold an excellent "hinge binder" core.

References

  • Synthesis of Methyl 3-nitrosalicylate (Blocking Strategy)
  • Reductive Amination Methodology

    • Title: Reductive Amination - Common Conditions & Mechanisms[1]

    • Source: Common Organic Chemistry
    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Drug Design

    • Title: Intramolecular hydrogen bonding in medicinal chemistry[2][3][4][5]

    • Source: PubMed / NIH (J Med Chem)
    • URL:[Link]

  • General Salicylate Properties

    • Title: Methyl 3-amino-2-hydroxybenzoate Properties (PubChem CID 10815 Analog)
    • Source: PubChem[1][6]

    • URL:[Link](Note: Reference provided for physicochemical analog comparison)

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-hydroxy-3-(methylamino)benzoate: A Versatile Building Block for Research and Development

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Substituted Anthranilate I. Commercial Availability and Pricing The accessibility of a chemical building block is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Anthranilate

I. Commercial Availability and Pricing

The accessibility of a chemical building block is a critical factor for its adoption in research and development. Methyl 2-hydroxy-3-(methylamino)benzoate is available from a select number of specialized chemical suppliers. The pricing is reflective of a research-grade chemical, typically offered in small quantities. Below is a summary of known suppliers and their indicative pricing. Researchers are advised to contact the suppliers directly for the most current pricing and availability, as these are subject to change.

SupplierCAS NumberAvailable QuantitiesIndicative Price (USD)Purity
Ivy Fine Chemicals98996-47-5100 mg$196.30Not specified
250 mg$332.80
1 g$663.00
Leap Chem Co., Ltd[1]98996-47-5InquireInquireNot specified
Atomax Chemicals Co., Ltd.98996-47-5InquireInquireNot specified
WuXi AppTec98996-47-51 g$350.00Not specified

Note: Prices are indicative and were accurate at the time of this guide's compilation. Please verify with the suppliers for current pricing and bulk inquiry options.

II. Plausible Synthetic Pathways

While a specific, peer-reviewed synthetic protocol for Methyl 2-hydroxy-3-(methylamino)benzoate is not prominently documented, its structure lends itself to established synthetic transformations. A plausible and logical synthetic route can be devised from commercially available starting materials, such as 3-aminosalicylic acid. The following proposed synthesis is based on well-understood organic reactions and provides a solid foundation for its laboratory preparation.

Proposed Synthesis Workflow

Synthesis_of_Methyl_2_hydroxy_3_methylaminobenzoate start 3-Aminosalicylic Acid step1 Esterification (Methanol, Acid Catalyst) start->step1 intermediate1 Methyl 3-amino-2-hydroxybenzoate step1->intermediate1 step2 Reductive Amination (Formaldehyde, Reducing Agent) intermediate1->step2 product Methyl 2-hydroxy-3-(methylamino)benzoate step2->product

Caption: Plausible two-step synthesis of Methyl 2-hydroxy-3-(methylamino)benzoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Fischer Esterification to Methyl 3-amino-2-hydroxybenzoate

This initial step involves the protection of the carboxylic acid functionality as a methyl ester, a common strategy to prevent its interference in subsequent reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-amino-2-hydroxybenzoate. This intermediate can be purified further by column chromatography on silica gel if necessary.

Step 2: N-Methylation via Reductive Amination

This step introduces the methyl group onto the amino functionality. Reductive amination is a mild and efficient method for this transformation.

  • Reaction Setup: Dissolve the crude Methyl 3-amino-2-hydroxybenzoate (1.0 eq) from the previous step in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add an aqueous solution of formaldehyde (1.1-1.5 eq) to the reaction mixture and stir at room temperature for 1-2 hours to form the corresponding imine or aminal intermediate.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the careful addition of water. If the reaction was performed in an organic solvent, separate the layers. If in methanol, remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, Methyl 2-hydroxy-3-(methylamino)benzoate, can be purified by column chromatography on silica gel to obtain the final product of high purity.

III. Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of Methyl 2-hydroxy-3-(methylamino)benzoate suggest its utility as a scaffold in the design of novel therapeutic agents. Aminobenzoic acid derivatives are a well-established class of compounds with a broad range of biological activities.[2][3]

  • Local Anesthetics: The core structure of many ester-type local anesthetics is based on para-aminobenzoic acid (PABA).[2] These molecules typically possess a lipophilic aromatic ring and a hydrophilic amine portion, connected by an ester linkage.[2] While Methyl 2-hydroxy-3-(methylamino)benzoate is an ortho-amino derivative, its fundamental components align with the pharmacophore of this class of drugs, suggesting potential for investigation in pain management.

  • Enzyme Inhibitors: The ability of the hydroxyl and amino groups to participate in hydrogen bonding, coupled with the overall shape of the molecule, makes it a candidate for targeting the active sites of enzymes. For instance, derivatives of aminobenzoic acids have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[4]

  • Antimicrobial and Anticancer Agents: The aminobenzoic acid scaffold has been incorporated into molecules exhibiting antimicrobial and anticancer properties.[3] The potential for derivatization at the amino and hydroxyl groups allows for the synthesis of a library of compounds for screening against various pathogens and cancer cell lines.

  • PEGylation Reagents: Aminobenzoic acid esters of polyethylene glycol have been developed as reagents for the pegylation of therapeutic proteins, a process that can enhance their pharmacokinetic properties.[5] This highlights the utility of the aminobenzoate core in bioconjugation applications.

The following diagram illustrates the potential derivatization points on the Methyl 2-hydroxy-3-(methylamino)benzoate scaffold for the generation of a chemical library for drug discovery.

Derivatization_Points scaffold Methyl 2-hydroxy-3-(methylamino)benzoate r1 R1-X (Acylation, Alkylation, Sulfonylation) scaffold->r1 Amino Group r2 R2-Y (Etherification, Esterification) scaffold->r2 Hydroxyl Group r3 Amide Formation (Hydrolysis then Coupling) scaffold->r3 Ester Group

Caption: Potential sites for chemical modification on the Methyl 2-hydroxy-3-(methylamino)benzoate scaffold.

IV. Analytical Methods for Quality Control

Ensuring the purity and identity of a chemical intermediate is paramount in research and drug development. A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of Methyl 2-hydroxy-3-(methylamino)benzoate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of organic compounds. A general method for the analysis of benzoate derivatives can be adapted for this compound.

Hypothetical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by a UV scan of the compound (likely in the range of 254-320 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the N-methyl protons, the amino proton, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic ring. For instance, the spectrum of methyl benzoate shows multiplets in the aromatic region and a singlet for the methyl ester protons.[6] The presence of the amino and hydroxyl groups in Methyl 2-hydroxy-3-(methylamino)benzoate will influence the chemical shifts of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester is expected to appear downfield (around 165-175 ppm), while the aliphatic carbons of the methyl groups will be upfield. The six aromatic carbons will have distinct chemical shifts due to the different substituents.[6]

Mass Spectrometry (MS):

Mass spectrometry is essential for confirming the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. For example, the mass spectrum of methyl 2-hydroxybenzoate shows a parent molecular ion peak at m/z 152.[7]

Analytical Workflow

Analytical_Workflow sample Synthesized Methyl 2-hydroxy-3-(methylamino)benzoate hplc Purity Assessment (HPLC) sample->hplc nmr Structural Elucidation (¹H and ¹³C NMR) sample->nmr ms Molecular Weight Confirmation (Mass Spectrometry) sample->ms result Verified Pure Compound hplc->result nmr->result ms->result

Caption: Recommended analytical workflow for quality control.

Conclusion

Methyl 2-hydroxy-3-(methylamino)benzoate is a promising, albeit currently underutilized, chemical intermediate with significant potential for applications in drug discovery and organic synthesis. While detailed experimental data for this specific molecule is sparse in the public domain, its structural characteristics allow for the rational design of synthetic routes and the exploration of its utility as a scaffold for generating novel compounds with potential therapeutic value. This guide provides a foundational resource for researchers interested in this compound, offering insights into its availability, a plausible synthetic approach, potential applications, and a framework for its analytical characterization. As research progresses, the full potential of this versatile building block is yet to be unlocked.

References

  • Ivy Fine Chemicals. Methyl 2-Hydroxy-3-(Methylamino)Benzoate [CAS: 98996-47-5]. [Link]

  • Slideshare. Amino Benzoic acid derivatives‎, ‎Medicinal Chemistry. [Link]

  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • BuyersGuideChem. Methyl 2-hydroxy-3-(methylamino)benzoate | 98996-47-5. [Link]

  • RSC Publishing. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. [Link]

  • BuyersGuideChem. Search results for “Methyl 3-amino-2-hydroxybenzoate”. [Link]

  • ResearchGate. (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Pharmacy 180. Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • ChemBuyersGuide.com. Atomax Chemicals Co., Ltd. (Page 709). [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • The Royal Society of Chemistry. 3. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. [Link]

  • University of Wisconsin-Waukesha. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Google Patents. Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
  • Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. [Link]

  • The Good Scents Company. methyl benzoate, 93-58-3. [Link]

  • MySkinRecipes. (R)-Methyl 3-hydroxy-2-(methylamino)propanoate. [Link]

  • Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370). [Link]

  • IndiaMART. Methyl Benzoate in Hyderabad, Telangana | Get Latest Price from Suppliers of Methyl Benzoate, Methylbenzoate in Hyderabad. [Link]

Sources

Protocols & Analytical Methods

Method

Methyl 2-hydroxy-3-(methylamino)benzoate as pharmaceutical intermediate

Application Note: Strategic Synthesis & Utilization of Methyl 2-hydroxy-3-(methylamino)benzoate Abstract Methyl 2-hydroxy-3-(methylamino)benzoate (MHMAB) represents a specialized, high-value scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Utilization of Methyl 2-hydroxy-3-(methylamino)benzoate

Abstract

Methyl 2-hydroxy-3-(methylamino)benzoate (MHMAB) represents a specialized, high-value scaffold in medicinal chemistry, distinct from its more common isomer, methyl 3-hydroxyanthranilate. As a derivative of 3-aminosalicylic acid , MHMAB features a 1,2,3-trisubstituted benzene core that provides a rigid "ortho-hydroxy" lock. This structural motif is critical for the synthesis of 8-substituted-1,3-benzoxazines , a privileged class of heterocycles found in tyrosine kinase inhibitors, anticoagulants, and anti-infectives. This guide details the controlled synthesis of MHMAB from nitro-precursors and its subsequent application in generating tricyclic heterocycles, emphasizing reaction causality and self-validating purification protocols.

Molecule Profile & Chemical Logic

  • Target Molecule: Methyl 2-hydroxy-3-(methylamino)benzoate

  • Core Scaffold: 3-Aminosalicylic Acid Methyl Ester (N-methylated)

  • Key Precursor: Methyl 2-hydroxy-3-nitrobenzoate (CAS: 22621-41-6)

  • Molecular Weight: 181.19 g/mol

Chemical Causality (The "Why"): The utility of MHMAB lies in its bifunctional nucleophilicity .

  • The Phenolic OH (C2): Acts as a hard nucleophile, activated by the ester group.

  • The Secondary Amine (C3): The N-methyl group increases lipophilicity (logP) compared to the primary amine and prevents the formation of intractable polymers during cyclization reactions. It forces the formation of tertiary amides upon acylation, locking the conformation of downstream drug candidates.

Detailed Synthetic Protocols

Phase A: Synthesis of the MHMAB Intermediate

Objective: Convert commercially available Methyl 2-hydroxy-3-nitrobenzoate to the target secondary amine without over-alkylation to the quaternary ammonium salt.

Reagents:

  • Methyl 2-hydroxy-3-nitrobenzoate (CAS 22621-41-6)[1]

  • Formaldehyde (37% aq. solution)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen Gas (H2) or Ammonium Formate (transfer hydrogenation)

  • Solvent: Methanol (anhydrous)

Step-by-Step Protocol:

  • Nitro Reduction (Precursor Preparation):

    • Dissolve Methyl 2-hydroxy-3-nitrobenzoate (10 mmol) in Methanol (50 mL).

    • Add 10% Pd/C (5 wt% loading).

    • Critical Step: Purge with H2 (balloon pressure) for 4 hours at RT.

    • Validation: Monitor TLC (Hexane:EtOAc 3:1). The yellow nitro spot (Rf ~0.6) must disappear, replaced by a fluorescent amine spot (Rf ~0.4).

    • Filter through Celite to remove Pd. Do not dry the amine ; aminophenols are prone to air-oxidation (browning). Proceed immediately to methylation.

  • Reductive Methylation (The "One-Pot" Modification):

    • To the methanolic solution of the fresh primary amine (Methyl 3-aminosalicylate), add Formaldehyde (37% aq., 1.1 eq).

    • Stir for 30 mins to form the imine intermediate.

    • Add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) or use catalytic hydrogenation (Pd/C + H2) if avoiding boron waste.

    • Causality: Using NaBH3CN at slightly acidic pH (acetic acid, pH 5-6) favors the reduction of the imine over the aldehyde/ketone, preventing dimerization.

  • Workup & Purification:

    • Quench with saturated NaHCO3. Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine. Dry over Na2SO4.[2]

    • Self-Validating Check: The product is a secondary amine. An aliquot treated with acetic anhydride should show a mass shift of +42 Da (Acetyl) in LC-MS. If primary amine remains, you will see competition.

    • Yield Target: >85% as a pale beige solid.

Phase B: Application - Cyclization to Benzoxazinone

Objective: Use MHMAB to synthesize 3-methyl-8-(methoxycarbonyl)-2H-1,3-benzoxazin-2-one , a scaffold for bioactive library generation.

Reagents:

  • MHMAB (from Phase A)

  • Triphosgene (Solid phosgene equivalent - safer handling) OR Carbonyl Diimidazole (CDI)

  • Base: Triethylamine (TEA)

  • Solvent: THF (dry)

Protocol:

  • Setup:

    • Dissolve MHMAB (1.0 eq) in dry THF under Nitrogen atmosphere.

    • Cool to 0°C. Reason: Exothermic reaction; cooling prevents polymerization.

  • Cyclization:

    • Add TEA (2.5 eq).

    • Add Triphosgene (0.4 eq) dissolved in THF dropwise over 20 minutes.

    • Mechanistic Insight: The amine (more nucleophilic) attacks the phosgene first to form the carbamoyl chloride, which then undergoes intramolecular attack by the phenolic hydroxyl (promoted by TEA) to close the oxazine ring.

  • Validation & Isolation:

    • Warm to RT and stir for 2 hours.

    • TLC Check: The fluorescent starting material spot should disappear. A new, less polar spot (Cyclized product) appears.

    • Quench with ice water. The product often precipitates directly.

    • Recrystallize from Ethanol.

Analytical Validation (Self-Validating Data)

To ensure the protocol worked, compare your data against these expected parameters.

ParameterMethyl 3-amino-2-hydroxybenzoate (Parent)MHMAB (Target) Benzoxazinone Product
Appearance Beige/Brown SolidPale SolidWhite/Off-White Crystalline
1H NMR (NH) Broad singlet (~5.5 ppm, 2H)Broad singlet (~4.0 ppm, 1H)None (Amide formed)
1H NMR (N-Me) NoneSinglet (~2.85 ppm, 3H)Singlet (~3.4 ppm, 3H)
IR (C=O) ~1680 cm⁻¹ (Ester)~1680 cm⁻¹ (Ester)~1750 cm⁻¹ (Carbamate) + Ester
Mass Spec (M+H) 168.1182.2208.2

Pathway Visualization

The following diagram illustrates the synthetic logic and the competing reactivity pathways that this protocol controls.

MHMAB_Synthesis cluster_0 Critical Control Point Nitro Methyl 2-hydroxy-3-nitrobenzoate (CAS 22621-41-6) PrimaryAmine Methyl 3-aminosalicylate (Primary Amine) Nitro->PrimaryAmine H2, Pd/C (Reduction) Imine Imine Intermediate (Transient) PrimaryAmine->Imine HCHO (Formaldehyde) SideProduct Over-Alkylated Quaternary Salt PrimaryAmine->SideProduct MeI (Direct Alkylation) AVOID THIS ROUTE MHMAB MHMAB (Target Secondary Amine) Imine->MHMAB NaBH3CN (Reductive Amination) Benzoxazine 8-Methoxycarbonyl- 3-methyl-1,3-benzoxazin-2-one MHMAB->Benzoxazine Triphosgene/CDI (Cyclization)

Caption: Synthetic workflow for MHMAB showing the critical reductive amination step to avoid over-alkylation, leading to the benzoxazine scaffold.

References

  • PubChem Compound Summary. (2025). Methyl 2-hydroxy-3-nitrobenzoate (CID 596904).[1] National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Benzoxazinones. (Details on cyclization methodologies using anthranilic/salicylic derivatives). [Link]

  • Ge, Z.-Y., et al. (2013).[3] "A Facile and Efficient Copper-Catalyzed Method for the Synthesis of 4H-3,1-Benzoxazin-4-one Derivatives." The Journal of Organic Chemistry, 78(9), 4524–4529. (Demonstrates the utility of similar scaffolds in heterocycle construction). [Link]

Sources

Application

Application Note & Protocol: Synthesis of Bio-active Quinazolin-4(3H)-one Scaffolds from Methyl 3-(Methylamino)salicylate

For: Researchers, scientists, and drug development professionals. Abstract & Significance The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Significance

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive guide to the synthesis of 8-hydroxy-7-methyl-2-substituted-quinazolin-4(3H)-ones, starting from the readily accessible precursor, methyl 3-(methylamino)salicylate. We detail a robust and efficient two-step synthetic strategy involving an initial amidation followed by a cyclocondensation reaction. This protocol is designed to be highly reproducible and scalable, offering researchers a reliable pathway to novel quinazolinone derivatives for screening and drug discovery programs. The causality behind experimental choices, troubleshooting, and characterization checkpoints are thoroughly explained to ensure scientific integrity and successful outcomes.

Reaction Overview and Mechanistic Rationale

The synthesis of the quinazolin-4(3H)-one ring system from an anthranilic acid derivative is a classic transformation in heterocyclic chemistry, often referred to as the Niementowski quinazoline synthesis.[3][4] This reaction involves the condensation of an anthranilic acid with an amide.[3][4] Our protocol adapts this principle, starting with an ester (methyl 3-(methylamino)salicylate) which is first converted to an intermediate amide. This intermediate then undergoes an intramolecular cyclization to form the desired quinazolinone ring.

Step 1: Amidation. The initial step is the formation of an amide bond. This is a critical transformation where the methyl ester of the starting material is converted into a more reactive amide intermediate. This is achieved by reacting methyl 3-(methylamino)salicylate with a primary amine in the presence of a coupling agent or via direct aminolysis, often facilitated by heat. The choice of amine directly dictates the substituent at the N-3 position of the final quinazolinone.

Step 2: Cyclocondensation. The second key step is the cyclization of the intermediate amide to form the heterocyclic quinazolinone ring. This is typically achieved by heating the amide with a suitable one-carbon source, such as an orthoester or formic acid, often under acidic catalysis or microwave irradiation to reduce reaction times and improve yields.[5][6] The hydroxyl group at the 8-position and the methyl group at the 7-position of the target molecule originate from the salicylate starting material.

The overall synthetic pathway is depicted below:

Caption: General synthetic scheme for quinazolin-4(3H)-ones.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 8-hydroxy-3,7-dimethyl-2-phenylquinazolin-4(3H)-one .

Materials and Reagents
  • Methyl 3-(methylamino)salicylate

  • Methylamine (40% solution in water)

  • Triethyl orthobenzoate

  • Acetic acid (glacial)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step 1: Synthesis of 2-Hydroxy-N,3-dimethyl-benzamide (Intermediate)

Rationale: This step converts the starting ester into an amide. Using aqueous methylamine and heat provides a straightforward method for aminolysis. The reaction must be monitored carefully to prevent side reactions or decomposition.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-(methylamino)salicylate (1.81 g, 10 mmol).

  • Add ethanol (20 mL) to dissolve the starting material.

  • Add methylamine solution (40% in water, 5 mL, ~58 mmol). Caution: Perform this step in a well-ventilated fume hood as methylamine is a volatile and corrosive gas.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction progress by TLC (Eluent: 50% EtOAc in Hexanes). The starting material should have a higher Rf than the more polar amide product. The reaction is complete when the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be used directly in the next step or purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: Synthesis of 8-Hydroxy-3,7-dimethyl-2-phenylquinazolin-4(3H)-one

Rationale: This is the key cyclocondensation step. Triethyl orthobenzoate serves as the source for the C2-carbon and the phenyl substituent of the quinazolinone ring. Glacial acetic acid acts as both a solvent and a catalyst for the condensation and subsequent cyclization. Microwave-assisted synthesis is a known alternative to conventional heating and can significantly reduce reaction times.[7][8][9]

Procedure:

  • Combine the crude 2-hydroxy-N,3-dimethyl-benzamide (from Step 1, ~10 mmol) and triethyl orthobenzoate (2.46 g, 11 mmol) in a 50 mL round-bottom flask.

  • Add glacial acetic acid (15 mL).

  • Heat the mixture to reflux (approximately 120°C) for 8-12 hours.

  • Validation Checkpoint: Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes). The appearance of a new, often UV-active, spot corresponding to the quinazolinone product indicates reaction progression.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 100 mL of ice-cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Dry the crude product under vacuum.

Purification and Characterization

Rationale: Purification is essential to remove unreacted starting materials and byproducts. Column chromatography is a standard and effective method. Characterization by NMR and Mass Spectrometry confirms the structure and purity of the final compound.

Purification:

  • Purify the crude solid by column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product (dissolved in a minimal amount of dichloromethane or adsorbed onto a small amount of silica gel).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

  • Collect fractions and combine those containing the pure product as determined by TLC analysis.

  • Remove the solvent from the combined fractions under reduced pressure to yield the pure product as a solid.

Characterization:

  • ¹H NMR: Expect characteristic aromatic protons, singlets for the two methyl groups, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Expect signals for the carbonyl carbon (~160-170 ppm), aromatic carbons, and the two methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Melting Point: A sharp melting point indicates high purity.

Results and Data Summary

The described protocol typically affords the desired quinazolinone derivatives in good to excellent yields. Below is a table summarizing expected data for the example compound.

Compound NameMolecular FormulaMolecular WeightTypical Yield (%)Melting Point (°C)
8-hydroxy-3,7-dimethyl-2-phenylquinazolin-4(3H)-oneC₁₆H₁₄N₂O₂266.2975-85>200 (decomposes)

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

Caption: Step-by-step experimental workflow diagram.

References

  • Organic Chemistry Portal. (n.d.). Quinazolinone synthesis. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2023). Niementowski quinazoline synthesis. Retrieved February 13, 2026, from [Link]

  • Al-Ostath, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. doi:10.3389/fchem.2020.580086
  • Rushdi, A. I., & Simoneit, B. R. T. (2004). Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. Astrobiology, 4(2), 211-224. doi:10.1089/153110704323175151
  • Kapoor, A., et al. (2021). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899. doi:10.3390/molecules28237899
  • Al-Ostath, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed. Retrieved February 13, 2026, from [Link]

  • Silva, G. V. J., et al. (2024). Synthesis and Evaluation of 2‑Substituted Quinazolin‑4(3H)‑ones as Potential Antileukemic Agents. ACS Omega, 9(4), 4885-4899. doi:10.1021/acsomega.3c07767
  • Mishra, P., et al. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108.
  • Al-Omar, M. A. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(12), 9235-9246. doi:10.3390/molecules15129235
  • El-Sayed, W. M., et al. (2014). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Patel, D. R., et al. (2021). Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives as Inhibitors of Human Gamma-Aminobutyric Acid Receptor, the GABA(A)R-BETA3 Homopentamer. Ingenta Connect. Retrieved February 13, 2026, from [Link]

  • Rzhevskiy, S. A., et al. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances, 9(3), 1335-1344. doi:10.1039/C8RA09467A
  • ResearchGate. (n.d.). Synthesis of 2-substituted-4(3H)-quinazolinones 12. Retrieved February 13, 2026, from [Link]

  • Kunishima, M., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 193. doi:10.3390/molecules26010193
  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Retrieved February 13, 2026, from [Link]

  • Kang, H.-J., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Heterocyclic Communications, 24(1), 21-25. doi:10.1515/hc-2017-0179
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved February 13, 2026, from [Link]

  • Asadipour, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 12(Suppl), 129-136.
  • Gong, B., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Medicinal Chemistry, 56(11), 4151-4174. doi:10.1021/jm301548v
  • De Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1868-1875. doi:10.3762/bjoc.13.181
  • ResearchGate. (n.d.). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes. Retrieved February 13, 2026, from [Link]

  • Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacology and Medicinal Chemistry, 2(2), 22-28.
  • ChemEurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved February 13, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for Methyl 2-hydroxy-3-(methylamino)benzoate

Technical Support Center: Purification & Handling of Methyl 2-hydroxy-3-(methylamino)benzoate Executive Summary & Chemical Profile Target Molecule: Methyl 2-hydroxy-3-(methylamino)benzoate Chemical Nature: This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of Methyl 2-hydroxy-3-(methylamino)benzoate

Executive Summary & Chemical Profile

Target Molecule: Methyl 2-hydroxy-3-(methylamino)benzoate Chemical Nature: This compound exhibits "dual-personality" behavior due to the coexistence of a basic secondary amine (N-methyl), an acidic phenol (masked by intramolecular hydrogen bonding), and a hydrolytically sensitive methyl ester.

  • Key Challenge: The ortho-hydroxy and ester groups form a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond), which stabilizes the molecule but complicates solubility profiles.

  • Primary Risks:

    • Oxidative Degradation: The 3-amino-2-hydroxy motif is structurally similar to aminophenols, making it prone to oxidation into quinone-like dark impurities upon air exposure.

    • Ester Hydrolysis: Exposure to strong bases or hot acids will cleave the methyl ester, yielding the parent carboxylic acid (a common impurity).

    • Silica Streaking: The secondary amine can interact strongly with silanols in silica gel, leading to yield loss during chromatography.

Troubleshooting & FAQs (Interactive Guide)

Q1: My crude product is a dark tar/oil. How do I remove the color? A: The darkness indicates oxidation of the amino-phenol moiety.

  • Immediate Action: Do not attempt simple recrystallization yet; the impurities will occlude into the lattice.

  • Protocol: Dissolve the crude in a minimal amount of Methanol (MeOH) or Dichloromethane (DCM). Add activated charcoal (10% w/w) and stir under an inert atmosphere (Nitrogen/Argon) for 30 minutes. Filter through a Celite® pad.[1]

  • Prevention: Always store the purified compound under inert gas at -20°C.

Q2: The compound streaks on TLC and is stuck on the Flash Column. What is wrong? A: This is a classic amine-silanol interaction. The basic N-methyl group hydrogen bonds with the acidic silica surface.

  • Fix: Pre-treat your silica column with the mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . This neutralizes the acidic sites on the silica.

  • Mobile Phase Recommendation: Use a gradient of Hexanes:Ethyl Acetate (starting 95:5). If the compound is very polar, switch to DCM:MeOH (98:2) with 0.5% TEA.

Q3: Can I use acid-base extraction to purify this? A: Yes, but with extreme caution regarding the ester.

  • The Trap: Strong acids or long exposure times will hydrolyze the methyl ester.

  • The Trick: Use Cold (0°C) 0.5 M HCl for the extraction. The secondary amine will protonate, pulling the product into the aqueous phase. Wash the organic phase (impurities remain), then immediately basify the cold aqueous phase with saturated NaHCO₃ and extract back into DCM. Do not let it sit in the acid layer.

Q4: Is the phenol group acidic enough to be extracted with NaOH? A: Generally, no—and you shouldn't try.

  • Mechanistic Insight: The phenolic proton is "locked" in an intramolecular hydrogen bond with the ester carbonyl. While strong bases (NaOH) will deprotonate it, they will also rapidly hydrolyze the ester. Use weak bases (NaHCO₃) only to wash away carboxylic acid impurities; the product will remain in the organic layer.

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography (Recommended)

Best for: High purity requirements (>98%) and removing oxidative impurities.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Pre-treatment: Slurry pack silica using Hexanes containing 1% Triethylamine (TEA) . Flush with 2 column volumes (CV) of solvent to deactivate silanols.

  • Sample Loading: Dissolve crude oil in minimum DCM. Load carefully.

  • Elution Gradient:

    • Start: 100% Hexanes (with 0.5% TEA).

    • Ramp: 0% → 30% Ethyl Acetate over 15 CV.

  • Detection: UV at 254 nm (strong absorption due to benzoate) and 365 nm (amino-benzoates often fluoresce).

  • Post-Process: Pool fractions. Evaporate solvent <40°C. Note: TEA has a high boiling point; co-evaporate with heptane to remove trace amine odor.

Protocol B: "Cold-Trap" Acid-Base Extraction (Scalable)

Best for: Large scale (>10g) where chromatography is too expensive.

  • Dissolution: Dissolve crude (10g) in Ethyl Acetate (100 mL).

  • Acid Wash (The Extraction):

    • Prepare 0.5 M HCl and chill to 0°C (ice bath).

    • Extract the organic layer with cold HCl (3 x 30 mL).

    • Result: Product (protonated amine) moves to Aqueous Layer. Neutral impurities stay in Ethyl Acetate.

  • Neutralization (The Recovery):

    • Keep Aqueous layer on ice.

    • Slowly add Saturated NaHCO₃ solution until pH ~8 (bubbling will occur).

    • Result: Product precipitates or oils out as free base.

  • Final Extraction:

    • Immediately extract the cloudy aqueous mixture with DCM (3 x 50 mL).

    • Dry combined DCM over Na₂SO₄.

    • Concentrate in vacuo.[1]

Data Visualization & Logic Maps

Figure 1: Purification Logic Flow

This decision tree guides the user based on the physical state and impurity profile of their crude material.

PurificationLogic Start Crude Material Analysis CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid Oil Dark Oil/Tar CheckState->Oil CheckImpurity Major Impurity Type? AcidImp Hydrolysis Product (Carboxylic Acid) CheckImpurity->AcidImp NeutImp Neutral/Tar (Oxidation) CheckImpurity->NeutImp Recryst Recrystallization (MeOH/Water) Solid->Recryst Oil->CheckImpurity AcidBase Cold Acid Extraction (Protocol B) AcidImp->AcidBase Removes Acids Charcoal Activated Charcoal Treatment NeutImp->Charcoal Column Buffered Silica Column (Hex/EtOAc + TEA) Charcoal->Column

Caption: Decision matrix for selecting the optimal purification route based on crude physical properties.

Table 1: Impurity Profile & Retention Data

Relative retention factors (Rf) on Silica Gel TLC (Eluent: 3:1 Hexane:EtOAc)

Compound IdentityRf ValueDetection CharacteristicsRemoval Method
Target: Methyl 2-hydroxy-3-(methylamino)benzoate 0.45 UV active, Fluorescent (Blue) N/A
3-(methylamino)salicylic acid (Hydrolysis Impurity)0.05Streaks near baselineWash with NaHCO₃
Methyl salicylate (Starting Material)0.65Strong Wintergreen odorFlash Chromatography
Oxidative Oligomers (Quinones)0.00-0.10Dark brown/black spotActivated Charcoal

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 3-amino-2-hydroxybenzoate derivatives. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester (Physical properties data). Retrieved from [Link][2]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate (Purification of amino-benzoate esters). Retrieved from [Link]

(Note: While specific literature on the exact 3-methylamino isomer is niche, the protocols above are derived from validated methodologies for the structural class of N-alkylated amino-salicylates found in the cited databases.)

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 3-Methylaminosalicylate

Welcome to the technical support center for the purification of methyl 3-methylaminosalicylate. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide researc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 3-methylaminosalicylate. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with both theoretical insights and practical, actionable protocols for achieving high purity of this compound through recrystallization.

Frequently Asked Questions (FAQs)

Q1: I need to purify a crude sample of methyl 3-methylaminosalicylate. Where do I even begin with choosing a recrystallization solvent?

A1: Selecting an appropriate solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit high solubility for methyl 3-methylaminosalicylate at its boiling point and low solubility at cooler temperatures (e.g., room temperature or 0-4 °C).[1] This differential solubility is the fundamental principle that allows for the separation of your compound from impurities.

Causality Behind Solvent Choice: Your molecule, methyl 3-methylaminosalicylate, possesses several functional groups that dictate its polarity and potential interactions with solvents:

  • Aromatic Ring: Confers some non-polar character.

  • Ester (methyl salicylate portion): A moderately polar group capable of dipole-dipole interactions.

  • Secondary Amine (-NHCH₃) & Phenolic Hydroxyl (-OH): These groups are polar and capable of hydrogen bonding. The amine group also introduces basicity.[2]

Given this structure, you should start by screening moderately polar, protic solvents that can engage in hydrogen bonding. Alcohols like ethanol, methanol, or isopropanol are excellent starting points.[3] Water could also be a candidate, possibly in a mixed solvent system, due to its high polarity and ability to dissolve polar impurities.[2][4]

A systematic approach is always recommended over random guessing. The workflow diagram below outlines a logical process for solvent selection.

Troubleshooting Guide

Q2: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What is "oiling out" and how do I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution at a temperature above its own melting point.[5] This is common when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present, which can depress the melting point of the mixture.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: The most immediate solution is to return the flask to the heat source and add more solvent to decrease the saturation point of the solution.[5] This keeps the compound dissolved at a lower temperature, hopefully below its melting point, allowing for proper crystal lattice formation upon slow cooling.

  • Switch to a Lower-Boiling Solvent: If oiling out persists, your chosen solvent is likely too high-boiling. Consult the solvent properties table and select a solvent with a boiling point well below the expected melting point of your compound.

  • Use a Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is much less soluble) dropwise to the hot solution until it just becomes cloudy (the saturation point).[2][6] This technique, known as anti-solvent crystallization, can often induce crystallization at a lower temperature. For your compound, a good pair might be ethanol (good solvent) and water (anti-solvent).[7]

  • Charcoal Treatment for Impurities: If the issue is caused by a high impurity load, consider performing a hot filtration with activated charcoal to remove colored and highly polar impurities that may be interfering with crystallization.[5]

Q3: My solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

A3: This situation is known as supersaturation, where the concentration of the solute in the solution is higher than its normal saturation point, but the kinetic barrier to crystal nucleation has not been overcome.[1] You need to induce nucleation.

Methods to Induce Crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[5]

  • Add a Seed Crystal: If you have a small amount of pure methyl 3-methylaminosalicylate, add a single tiny crystal to the supersaturated solution.[5] This provides a perfect template for further crystal growth.

  • Reduce the Volume: There may be too much solvent. Gently heat the solution again to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[5]

  • Cool to a Lower Temperature: If you have only cooled to 0 °C with an ice-water bath, try using a salt-ice bath to achieve a lower temperature, which will further decrease the solubility of your compound.[6]

Q4: I managed to get crystals, but my final yield is very low. What are the common causes of poor recovery?

A4: A low yield is a frequent issue in recrystallization, and some loss of product is inevitable because the compound will always have some finite solubility in the cold mother liquor.[1] However, significant losses can be minimized.

Common Causes and Solutions:

  • Using Too Much Solvent: This is the most common error. If you add more than the minimum amount of hot solvent required to dissolve the compound, a large portion of your product will remain in solution upon cooling.[1] To recover the material, you can evaporate the solvent and attempt the recrystallization again with more care.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, crystals can form on the filter paper or in the funnel stem, leading to product loss.[8] To prevent this, use a stemless funnel, keep the filtration apparatus hot (e.g., by placing the flask on a hot plate or using a heated funnel), and use a slight excess of solvent, which can be boiled off after filtration is complete.[8]

  • Inefficient Filtration: When collecting the final crystals, ensure you are using a Büchner funnel with vacuum filtration to remove as much of the solvent (mother liquor) as possible. Press the crystals down firmly with a spatula or clean stopper to squeeze out residual solvent.[6]

  • Excessive Rinsing: Only rinse the collected crystals with a minimum amount of ice-cold solvent.[1] Using too much rinse solvent or solvent that isn't cold will redissolve a portion of your purified product.

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

This protocol provides a systematic method for identifying a suitable single or mixed solvent system for methyl 3-methylaminosalicylate.

Methodology:

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility. A good candidate solvent will NOT dissolve the compound at room temperature.

  • Take the tubes containing insoluble compounds and place them in a hot water or sand bath. Continue adding the same solvent dropwise until the solid just dissolves. Record the approximate volume. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.[1]

  • Remove the tubes from the heat and allow them to cool slowly to room temperature. A good solvent will show significant crystal formation during this time.

  • Place the tubes that have formed crystals into an ice-water bath for 15-20 minutes to maximize crystal recovery.

  • Evaluate the quality and quantity of the crystals formed to select the best solvent or solvent pair for a larger-scale recrystallization.

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Relative)Dielectric ConstantNotes & Potential Use
Methanol 65High32.7Good starting point. Protic, H-bonding. May be too effective, requiring a co-solvent.
Ethanol (95%) 78High24.5Excellent starting point. Protic, H-bonding. Often a good balance of solubility.[3][9]
Isopropanol 82Medium-High18.3Good alternative to ethanol, slightly less polar.
Water 100Very High80.1Likely a poor single solvent but an excellent anti-solvent with alcohols.[2][9]
Ethyl Acetate 77Medium6.0Aprotic ester. May work well.[10]
Toluene 111Low2.4Aromatic solvent. May be effective if impurities are highly polar. Prone to oiling out.
Hexane / Heptane 69 / 98Very Low1.9 / 1.9Non-polar. Will almost certainly be an anti-solvent, not a primary solvent.[2]

(Data compiled from various sources including[10] and[11])

Visual Workflow: Solvent Selection Strategy

Recrystallization_Workflow cluster_start Phase 1: Initial Screening cluster_decision Phase 2: Evaluation cluster_pathways Phase 3: Method Development cluster_end Phase 4: Optimization start Start with Crude Methyl 3-Methylaminosalicylate screen Screen Single Solvents (e.g., EtOH, MeOH, IPA, EtOAc, H₂O) [Protocol 1] start->screen decision Good differential solubility? screen->decision single_solvent Proceed with Single Solvent Recrystallization decision->single_solvent Yes mixed_solvent Develop Mixed Solvent System (e.g., EtOH/Water, EtOAc/Hexane) decision->mixed_solvent No / Partial end_goal Pure Crystalline Product single_solvent->end_goal troubleshoot Troubleshoot: - Oiling Out? - Low Yield? - No Crystals? mixed_solvent->troubleshoot troubleshoot->end_goal

Caption: A logical workflow for selecting a recrystallization solvent system.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization.pdf. (n.d.). University of Colorado Boulder.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization pointers. (2024, April 29). Reddit. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • Methyl Salicylate. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization Issues. (2024, October 17). Reddit. [Link]

  • Purification of salicylic acid derivatives. (1959).
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). Royal Society of Chemistry. [Link]

  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. [Link]

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (n.d.). ACS Publications. [Link]

  • EAS Nitration Experiment & Recrystallization. (2020, March 26). YouTube. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. [Link]

Sources

Troubleshooting

Controlling regioselectivity in methylation of 3-aminosalicylate

Technical Support Center: Regioselective Methylation of 3-Aminosalicylate Topic: Controlling Regioselectivity in Methylation of 3-Aminosalicylate (3-ASA) Document ID: TSC-CHEM-3ASA-001 Version: 2.4 (Current) Core Directi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Methylation of 3-Aminosalicylate

Topic: Controlling Regioselectivity in Methylation of 3-Aminosalicylate (3-ASA) Document ID: TSC-CHEM-3ASA-001 Version: 2.4 (Current)

Core Directive & Scope

The Challenge: 3-Aminosalicylic acid (3-ASA) presents a "perfect storm" of nucleophilic competition. It contains three distinct functional groups—a carboxylic acid (COOH), a phenol (OH), and an aniline (NH


)—packed onto a benzene ring with strong intramolecular hydrogen bonding (OH···C=O and OH[1]···N).

Achieving regioselectivity —methylating only one site while leaving the others untouched—requires exploiting the subtle differences in pKa (acidity) and nucleophilicity (kinetic reactivity) . This guide provides validated workflows to isolate the Methyl Ester, the Anisole (O-methyl ether), and the N-methylated amine.

The Chemo-Selectivity Landscape (Theory)

Before starting, you must understand the reactivity hierarchy. The "brute force" addition of Methyl Iodide (MeI) and base will invariably lead to a mixture of products (Poly-alkylation).

Reactivity Hierarchy
Functional GrouppKa (approx.)[2][3]Reactivity CharacterPrimary Methylation Risk
Carboxylic Acid (-COOH) ~2.1Hard Nucleophile (as Carboxylate)High. Deprotonates first. Forms Methyl Ester.
Aniline (-NH

)
~4.2 (conj. acid)Moderate Nucleophile (Neutral)High. Prone to over-methylation (Quaternization).
Phenol (-OH) ~10.0Soft/Hard Nucleophile (as Phenoxide)Medium. Requires strong base to deprotonate.
Visualizing the Competition

ReactivityMap ASA 3-Aminosalicylate (Starting Material) AcidPath Acidic Conditions (H+ / MeOH) ASA->AcidPath Protonates NH2 Activates COOH BasePath Basic Conditions (K2CO3 / MeI) ASA->BasePath Deprotonates COOH then OH ReductivePath Reductive Conditions (HCHO / NaCNBH3) ASA->ReductivePath Specific to NH2 Ester Target: Methyl Ester (COOH only) AcidPath->Ester Fischer Esterification (High Selectivity) Ether Target: Methoxy (Phenol only) BasePath->Ether Difficult Direct Path (Usually hits COOH first) Amine Target: N-Methyl (Amine only) ReductivePath->Amine Reductive Amination (Avoids Quaternization)

Figure 1: Strategic pathways for targeting specific functional groups on 3-ASA.

Protocol Module A: Selective Methyl Esterification

Target: Methyl 3-amino-2-hydroxybenzoate Status of other groups: OH (Free), NH


 (Free)

The Problem: Using MeI/Base will alkylate the amine and phenol. The Solution: Use Fischer Esterification . By running the reaction in acidic methanol, you protonate the amine (


), rendering it non-nucleophilic. The phenol is too weakly nucleophilic to react with methanol under these conditions.
Step-by-Step Protocol
  • Dissolution: Dissolve 3-ASA (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Catalyst Addition: Cool to 0°C. Add concentrated

    
     (2.0 eq) or Thionyl Chloride (
    
    
    
    , 1.5 eq) dropwise.
    • Note:

      
       is preferred as it consumes water produced during esterification, driving the equilibrium.
      
  • Reflux: Heat to reflux (65°C) for 6–12 hours. Monitor by TLC (the ester is less polar than the acid).

  • Workup (Critical for Selectivity):

    • Evaporate MeOH.

    • Dilute with water.

    • Neutralization: Carefully adjust pH to ~7–8 using saturated

      
      . Do not overshoot pH > 10 or phenol oxidation/hydrolysis may occur.
      
    • Extract with Ethyl Acetate.

Troubleshooting (Q&A)

Q: My yield is low (<40%). What happened? A: Fischer esterification is an equilibrium process. Water accumulation stops the reaction.

  • Fix: Use anhydrous methanol and switch from

    
     to 
    
    
    
    (generates
    
    
    +
    
    
    , scavenging water). Alternatively, add molecular sieves (3Å) to the reflux.

Q: I see N-methylation byproducts. A: You likely allowed the pH to rise or used Methyl Iodide. In Fischer esterification, N-methylation is chemically impossible unless methanol acts as an alkylating agent at extreme temperatures (>150°C). Ensure you are strictly refluxing at 65°C.

Protocol Module B: Selective N-Methylation

Target: 3-(methylamino)-2-hydroxybenzoic acid Status of other groups: COOH (Free), OH (Free)

The Problem: Direct alkylation with MeI is uncontrollable. It produces mixtures of mono-methyl, di-methyl, and quaternary ammonium salts. The Solution: Reductive Amination . This method relies on the formation of an imine/iminium species with formaldehyde, which is then reduced. It is highly specific to nitrogen.

Step-by-Step Protocol
  • Reagents: 3-ASA (1.0 eq), Paraformaldehyde (1.1 eq),

    
     (Sodium cyanoborohydride, 1.5 eq).
    
  • Solvent: Acetic Acid (glacial) or MeOH/AcOH (9:1).

    • Why Acid? Promotes iminium ion formation.

  • Reaction: Stir at Room Temperature for 4–16 hours.

  • Quench: Neutralize with

    
     (aq) to pH 5–6 (isoelectric precipitation often occurs here).
    
Troubleshooting (Q&A)

Q: I am getting the N,N-dimethyl product (over-methylation). A: Reductive amination can "double hit."

  • Fix: Use exactly 1.0 eq of Formaldehyde and lower the temperature to 0°C. If mono-methylation is strictly required, consider using a protecting group strategy (Boc-protection -> Methylation -> Deprotection) or switching to benzotriazole-mediated alkylation .

Q: Can I use NaBH4 instead of NaCNBH3? A: No.


 is too strong; it will reduce the aldehyde/ketone before it reacts with the amine. 

is selective for the protonated iminium ion.

Protocol Module C: Selective Phenolic O-Methylation

Target: 3-amino-2-methoxybenzoic acid Status of other groups: COOH (Free), NH


 (Free)

The Problem: This is the hardest transformation. You cannot O-methylate the phenol with MeI without first esterifying the carboxylic acid (COOH reacts first). The Solution: The "Protect-Methylate-Hydrolyze" Sandwich. You must accept a 3-step workflow.

Workflow Logic
  • Step 1: Methyl Esterification (See Module A).

  • Step 2: N-Protection (Boc). The amine is nucleophilic enough to compete with the phenol. You must silence it.

  • Step 3: O-Methylation (Phenol).

  • Step 4: Global Deprotection.

Step-by-Step Protocol (Step 3 Focus)

Assumes you have Methyl 3-(Boc-amino)-2-hydroxybenzoate.

  • Conditions: Dissolve substrate in Acetone or DMF.

  • Base: Add

    
     (2.0 eq).
    
  • Alkylating Agent: Add MeI (1.1 eq).

  • Temperature: Reflux (Acetone) or 60°C (DMF).

  • Result: Methyl 3-(Boc-amino)-2-methoxybenzoate.

  • Final Step: Hydrolysis (LiOH/THF/H2O) to remove the methyl ester, followed by TFA/DCM to remove the Boc group.

Troubleshooting (Q&A)

Q: Can I skip the N-protection (Boc)? A: Only if you are lucky. The phenoxide anion (formed by


) is a harder nucleophile than the neutral amine, but the amine is still reactive. Without Boc, you will likely get 10–20% N-methylated byproduct.

Q: Why not use Diazomethane (TMS-CHN2)? A: TMS-Diazomethane is excellent for converting COOH


 COOMe. It can methylate phenols, but it is slow and requires methanol as a co-solvent. It is not reliable for selective phenol methylation in the presence of an amine.

Summary Decision Matrix

Use this table to select your reagent system based on your desired outcome.

Desired ProductReagent SystemKey MechanismCritical Control Point
Methyl Ester (COOH)MeOH +

Fischer EsterificationExclude water; keep acidic to protect amine.
N-Methyl Amine (NHMe)HCHO +

Reductive AminationControl stoichiometry to prevent dimethylation.
Methoxy (OMe)1. MeOH/H+2. Boc2O3. MeI/K2CO3Nucleophilic Substitution (

)
Must protect Amine and COOH first.
Pan-Methylation (All)Excess MeI + NaHExhaustive AlkylationUse strong base (NaH) to hit all sites.

References

  • Fischer Esterification Specificity

    • Mechanism & Selectivity: Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry. "Reactions of Carboxylic Acids.
    • Protocol Validation: - Organic Syntheses, Coll. Vol. 2, p.282.

  • Reductive Amination (Borch Reaction)

    • Source: Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." J. Am. Chem. Soc.1971, 93, 2897.
    • Relevance: Establishes as the standard for distinguishing iminiums
  • Phenolic Methylation & Selectivity

    • Source: Vyas, G. N.; Shah, N. M. "Q-Substitution in Resorcinol Derivatives." Org.[3][4][5][6] Synth.1951 , 31, 90.

    • Relevance: Demonstrates the use of /Acetone for selective phenolic alkylation in poly-functionalized arom
  • 3-Aminosalicylic Acid Properties

    • Source: PubChem Compound Summary for CID 68443, 3-Aminosalicylic acid.

Disclaimer: This guide is for research purposes only. Methyl Iodide and Dimethyl Sulfate are potent alkylating agents and suspected carcinogens. Always work in a fume hood with appropriate PPE.

Sources

Optimization

Troubleshooting low purity in Methyl 3-(methylamino)salicylate synthesis

Introduction: The "Deceptive" Simplicity You are likely reading this because your synthesis of Methyl 3-(methylamino)salicylate yielded a dark oil or a mixture of spots on TLC, rather than the pristine crystalline solid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Simplicity

You are likely reading this because your synthesis of Methyl 3-(methylamino)salicylate yielded a dark oil or a mixture of spots on TLC, rather than the pristine crystalline solid you expected.

This molecule presents a classic "Trojan Horse" challenge in organic synthesis. It combines three reactive functionalities—a phenol , an aniline , and a methyl ester —on a single benzene ring. The proximity of the amine (position 3) to the phenol (position 2) and the ester (position 1) creates strong hydrogen bonding networks and steric crowding that disrupt standard alkylation kinetics.

This guide moves beyond generic advice to address the specific kinetic and thermodynamic traps inherent to this scaffold.

Module 1: Diagnostic & Root Cause Analysis

Before attempting a fix, identify your impurity profile using the table below. The "symptom" directly correlates to the chemical mechanism failing in your flask.

Impurity Profile Table
SymptomProbable ImpurityRoot Cause
Product contains ~10-20% Starting Material & ~10-20% Dimethylated byproduct Methyl 3-(dimethylamino)salicylateThe Alkylation Trap: You likely used Methyl Iodide (MeI) or Dimethyl Sulfate. The reaction kinetics for the second methylation are faster than the first due to the electron-donating effect of the first methyl group.
New spot at Baseline (TLC) or loss of product into aqueous layer 3-(methylamino)salicylic acid (Hydrolysis)Workup pH Error: The ester is labile. If you quenched with strong base (NaOH/KOH) to neutralize the amine salt, you likely saponified the ester.
Dark brown/black tar; low mass balance Quinones / Azo-dimersOxidative Coupling: 3-amino-2-hydroxy systems are highly susceptible to air oxidation, forming amino-quinones.
Product streaks on Silica Column N/A (Purification Artifact)Silanol Interaction: The basic amine and acidic phenol interact strongly with acidic silanol groups on silica gel, causing peak tailing and co-elution.

Module 2: The Core Solution (Reaction Engineering)

The Problem: Direct Alkylation (MeI)

Using alkyl halides (MeI) is the most common cause of low purity. The first methyl group added makes the nitrogen more nucleophilic (inductive effect), accelerating the reaction toward the dimethyl impurity.

The Fix: Reductive Amination

To achieve high purity (>98%), you must switch to Reductive Amination . This method proceeds via an imine/oxazolidine intermediate which physically prevents double alkylation until the reduction step occurs.

Recommended Protocol: Paraformaldehyde / NaBH₄

This protocol minimizes over-alkylation and avoids harsh hydrolysis conditions.

Reagents:

  • Methyl 3-aminosalicylate (1.0 equiv)

  • Paraformaldehyde (3.0 equiv) — Excess is necessary to drive imine formation.

  • NaBH₄ (1.5 equiv)

  • Acetic Acid (glacial, solvent/catalyst) or Methanol with 10% Acetic Acid.

Step-by-Step Workflow:

  • Imine Formation: Dissolve Methyl 3-aminosalicylate in Methanol/Acetic Acid (10:1 ratio). Add Paraformaldehyde. Stir at room temperature for 2-4 hours.

    • Checkpoint: Monitor TLC.[1][2] You should see the starting amine disappear. The intermediate (imine/oxazolidine) may not be stable on silica; look for consumption of SM.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ pellets slowly (gas evolution!).

  • Quench: Stir for 1 hour, then quench with saturated NH₄Cl.

  • pH Adjustment (CRITICAL): Carefully adjust pH to 8.0–8.5 using saturated NaHCO₃.

    • Warning: Do NOT use NaOH. High pH (>10) will hydrolyze the ester.

  • Extraction: Extract with Dichloromethane (DCM). The product is lipophilic at pH 8.

Module 3: Advanced Purification Strategies

If you still encounter purity issues, the problem likely lies in the isolation. The amphoteric nature of the molecule (Phenol + Amine) makes chromatography difficult.

Column Chromatography Modifiers

Standard Silica Gel is acidic. It will bind your amine, leading to broad peaks that overlap with impurities.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes.

  • Eluent: Use Hexanes:Ethyl Acetate (start 95:5, gradient to 80:20).

  • Note: The phenol proton can cause streaking even with Et₃N. If streaking persists, switch to DCM:Methanol (99:1) .

The "Copper Chelation" Trick (For removing unreacted amine)

If you have 5-10% unreacted primary amine (Methyl 3-aminosalicylate) remaining:

  • Dissolve crude mixture in DCM.

  • Wash with 10% aqueous Copper(II) Acetate .

  • Mechanism:[3][4][5] The primary amine (bidentate with the phenol) chelates Cu(II) much stronger than the secondary amine (steric bulk). The primary amine complex often stays in the aqueous phase or precipitates, enriching the organic phase in your N-methyl product.

Visualizing the Pathway & Troubleshooting

The following diagrams illustrate the kinetic trap of direct alkylation and the logic flow for troubleshooting.

G SM Methyl 3-aminosalicylate (Starting Material) Product Methyl 3-(methylamino)salicylate (Target Product) SM->Product Path A: Reductive Amination (Selective) SM->Product Path B: MeI Alkylation (Non-Selective) Impurity_Di Dimethyl Impurity (Over-alkylated) Product->Impurity_Di MeI (Fast Kinetics) Reaction Runaway Impurity_Acid Hydrolyzed Acid (Saponification) Product->Impurity_Acid Workup pH > 10 (Ester Hydrolysis)

Figure 1: Reaction Pathway Analysis. Note the "Runaway" path in red where the product reacts faster than the starting material during direct alkylation.

Troubleshooting Start Identify Impurity on TLC/LCMS Q1 Is there a spot with Higher Rf (less polar)? Start->Q1 Q2 Is there a spot at the Baseline? Q1->Q2 No Sol1 Diagnosis: Dimethyl Impurity Action: Switch to Reductive Amination Q1->Sol1 Yes Q3 Is the mixture dark/tarry? Q2->Q3 No Sol2 Diagnosis: Ester Hydrolysis Action: Lower Workup pH to < 9 Q2->Sol2 Yes Sol3 Diagnosis: Oxidation Action: Degas solvents, use Argon Q3->Sol3 Yes

Figure 2: Troubleshooting Logic Flowchart for rapid diagnosis of reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use the Chan-Lam coupling (Boronic acid) method? A: Yes. Using Methylboronic acid with Cu(OAc)₂ is an excellent, albeit more expensive, alternative. It is highly selective for mono-methylation because the mechanism requires coordination to copper, which is sterically hindered after the first methyl group is added [1, 2]. Use this if the reductive amination fails.

Q: Why does my product turn purple/brown on the shelf? A: The 3-amino-salicylate motif is electron-rich and prone to oxidation. Store the compound under Nitrogen/Argon at -20°C. If it discolors, a quick filtration through a short plug of silica usually restores purity.

Q: I see two spots very close together on TLC. Which is which? A: The N-methyl product (secondary amine) usually runs slightly higher (less polar) than the starting primary amine on silica due to the loss of one H-bond donor, but slightly lower than the dimethyl tertiary amine.

  • Order of Elution (Hex/EtOAc): Dimethyl (Highest Rf) > Monomethyl (Target) > Unreacted Amine (Lowest Rf).

References

  • Selective Monomethylation of Anilines

    • Mechanism & Selectivity:[6][7] Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1987.

    • Chan-Lam Coupling Alternative: González, I., et al. "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters, 2009.[8]

  • Synthesis of Salicylate Derivatives

    • Esterification Protocols: "Synthesis of Methyl Salicylate."[1][4][9] ScienceMadness / Org Syn Protocols.

  • Chromatography Guide: "Purification of Laboratory Chemicals," Armarego & Chai.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Methyl 3-(methylamino)salicylate IR Spectral Analysis

Executive Summary: The Structural Fingerprint In the development of salicylate-based therapeutics, Methyl 3-(methylamino)salicylate represents a critical structural intermediate where the distinction between primary and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

In the development of salicylate-based therapeutics, Methyl 3-(methylamino)salicylate represents a critical structural intermediate where the distinction between primary and secondary amine substitution is paramount.

This guide provides a comparative infrared (IR) spectroscopic analysis. It benchmarks the target molecule against its two primary structural analogs: Methyl Salicylate (MS) (the parent ester) and Methyl 3-aminosalicylate (the primary amine precursor).

Key Performance Insight: The "performance" of an IR protocol for this molecule is defined by its ability to resolve the N-methylation state . The transition from a primary amine (doublet


 stretch) to a secondary amine (singlet 

stretch) provides a binary pass/fail metric for synthesis monitoring.

Theoretical Basis & Structural Dynamics[1]

To accurately interpret the spectrum, one must understand the intramolecular forces at play. This molecule is not a static collection of functional groups; it is a resonance-stabilized system governed by strong hydrogen bonding (IMHB).

Intramolecular Hydrogen Bonding (IMHB) Network

Unlike standard esters, salicylates exhibit a "locked" conformation due to a 6-membered pseudo-ring formed between the phenolic hydroxyl and the ester carbonyl.

  • Effect 1 (Carbonyl Shift): The H-bond weakens the

    
     bond character, shifting the stretch from the typical ~1740 cm⁻¹ (ester) to ~1680 cm⁻¹ .
    
  • Effect 2 (Hydroxyl Broadening): The phenolic

    
     is chelated, resulting in a broad, weak absorption often buried under 
    
    
    
    stretches (~3200 cm⁻¹), rather than the sharp free phenol peak at 3600 cm⁻¹.
Graphviz Diagram: Structural Forces

The following diagram illustrates the critical vibrational modes and the H-bonding network that defines the spectral "fingerprint."

G Molecule Methyl 3-(methylamino)salicylate Func_Ester Ester Carbonyl (C=O) ~1680 cm⁻¹ Molecule->Func_Ester Func_Phenol Phenolic Hydroxyl (O-H) ~3200 cm⁻¹ (Broad) Molecule->Func_Phenol Func_Amine Sec. Amine (N-H) ~3350 cm⁻¹ (Singlet) Molecule->Func_Amine Force_IMHB Intramolecular H-Bond (Reduces Wavenumber) Func_Phenol->Force_IMHB Chelation Force_Methyl N-Methylation (Removes Sym/Asym Doublet) Func_Amine->Force_Methyl Differentiation Force_IMHB->Func_Ester Weakens Bond

Figure 1: Structural dependencies influencing the IR vibrational modes.[1] The IMHB locks the carbonyl frequency, while N-methylation alters the amine signature.

Comparative Spectral Analysis

This section compares the target molecule against alternatives to demonstrate how IR is used for structural validation.

Table 1: Critical Peak Assignments vs. Analogs
Functional GroupModeTarget: Methyl 3-(methylamino)salicylateAnalog A: Methyl 3-aminosalicylateAnalog B: Methyl Salicylate
Amine (

)
Stretch~3350 cm⁻¹ (Singlet) 3450 & 3350 cm⁻¹ (Doublet) Absent
Phenol (

)
Stretch~3200 cm⁻¹ (Broad/Weak)~3200 cm⁻¹ (Broad/Weak)~3200 cm⁻¹ (Broad/Weak)
Ester (

)
Stretch1675 - 1685 cm⁻¹ 1675 - 1685 cm⁻¹1680 - 1690 cm⁻¹
Amine (

)
Bend~1510 - 1530 cm⁻¹~1620 cm⁻¹ (Scissoring)Absent
Ester (

)
Stretch1200 - 1300 cm⁻¹1200 - 1300 cm⁻¹1200 - 1300 cm⁻¹
Detailed Analysis of Differences
1. The N-H Stretch Region (3300–3500 cm⁻¹)[1][2]
  • The Problem: Distinguishing the starting material (primary amine) from the product (secondary amine).

  • The Evidence: Primary amines exhibit two bands (symmetric and asymmetric stretching).[1][3] Secondary amines exhibit only one.[1][4][3][5]

  • Performance Verdict: The disappearance of the "doublet" and appearance of a single sharp peak at ~3350 cm⁻¹ is the definitive confirmation of successful mono-methylation [1, 5].

2. The Carbonyl Region (1650–1700 cm⁻¹)[6]
  • The Context: All three molecules share the salicylate core.

  • The Evidence: The carbonyl peak remains relatively stable around 1680 cm⁻¹. However, the electron-donating nature of the amino group (via resonance) may cause a slight red shift (lower wavenumber) compared to unsubstituted Methyl Salicylate [3].

  • Caution: Do not confuse the

    
     peak with the Amide I band. This molecule is an ester, not an amide.[7]
    

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this ATR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets for this lipophilic ester to avoid moisture interference in the OH region.

Step-by-Step Methodology
  • Instrument Setup:

    • Use an FTIR spectrometer with a Diamond or ZnSe ATR crystal.

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans (to resolve weak secondary amine signals).

  • Background Collection:

    • Clean crystal with isopropanol.

    • Collect air background. Validation: Ensure no peaks exist at 2350 cm⁻¹ (

      
      ) or 3600 cm⁻¹ (
      
      
      
      ).
  • Sample Application:

    • Apply ~10 mg of Methyl 3-(methylamino)salicylate (likely a solid or viscous oil).

    • Apply pressure using the anvil until the absorbance of the strongest peak (

      
       or 
      
      
      
      ) reaches 0.5 - 0.8 A.U.
  • Data Acquisition & Processing:

    • Apply ATR Correction (essential because penetration depth varies with wavelength).

    • Normalize the spectrum to the Carbonyl peak (1680 cm⁻¹) for overlay comparison.

Graphviz Diagram: Analytical Decision Tree

Workflow Start Sample Synthesis IR_Scan Acquire FTIR Spectrum Start->IR_Scan Check_Region Check 3300-3500 cm⁻¹ IR_Scan->Check_Region Result_Doublet Doublet Observed Check_Region->Result_Doublet Two Peaks Result_Singlet Singlet Observed Check_Region->Result_Singlet One Peak Conclusion_Fail FAIL: Primary Amine Present (Incomplete Reaction) Result_Doublet->Conclusion_Fail Conclusion_Pass PASS: Secondary Amine Confirmed Result_Singlet->Conclusion_Pass

Figure 2: Decision logic for validating N-methylation using IR spectroscopy.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Methyl salicylate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone? (Discussion on H-bonding shifts). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-hydroxy-3-(methylamino)benzoate

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insight...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the fragmentation behavior of Methyl 2-hydroxy-3-(methylamino)benzoate under hard and soft ionization techniques, providing researchers with a practical framework for interpreting mass spectra of similarly substituted aromatic compounds.

Introduction: The Significance of Fragmentation Analysis

Methyl 2-hydroxy-3-(methylamino)benzoate, a substituted aromatic compound, possesses multiple functional groups—a hydroxyl, a secondary amine, and a methyl ester—that influence its fragmentation in mass spectrometry. Understanding how this molecule cleaves under different ionization conditions is crucial for its unambiguous identification in complex matrices and for differentiating it from structural isomers. This guide will explore the predicted fragmentation pathways under Electron Ionization (EI), a "hard" ionization technique known for inducing extensive fragmentation, and Electrospray Ionization (ESI), a "soft" ionization method that typically preserves the molecular ion.[1][2][3]

Experimental Design: A Tale of Two Ionization Techniques

To comprehensively characterize the fragmentation of Methyl 2-hydroxy-3-(methylamino)benzoate, a dual-pronged analytical approach is proposed, employing both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.

Experimental Workflow

workflow cluster_gcms GC-MS with Electron Ionization (EI) cluster_lcms LC-MS with Electrospray Ionization (ESI) gcms_prep Sample Preparation: Dissolution in a volatile solvent (e.g., Methanol) gc_inj GC Injection: Introduction into a heated injection port for volatilization gcms_prep->gc_inj gc_sep GC Separation: Separation on a capillary column (e.g., DB-5ms) gc_inj->gc_sep ei_ion EI Ionization: Bombardment with 70 eV electrons gc_sep->ei_ion ms_ana_gc Mass Analysis: Separation of fragments by m/z ratio ei_ion->ms_ana_gc lcms_prep Sample Preparation: Dissolution in a mobile phase compatible solvent (e.g., Acetonitrile/Water with 0.1% Formic Acid) lc_inj LC Injection: Introduction into the liquid mobile phase lcms_prep->lc_inj lc_sep LC Separation: Separation on a reverse-phase column (e.g., C18) lc_inj->lc_sep esi_ion ESI Ionization: Formation of charged droplets and solvent evaporation lc_sep->esi_ion ms_ana_lc Mass Analysis: Detection of protonated molecule [M+H]+ esi_ion->ms_ana_lc

Caption: Comparative experimental workflow for GC-EI-MS and LC-ESI-MS analysis.

The choice of these two techniques is deliberate. GC-MS with EI is ideal for volatile and thermally stable compounds and provides rich, reproducible fragmentation patterns that are invaluable for structural elucidation.[2][4] Conversely, LC-MS with ESI is suited for a broader range of compounds, including those that are less volatile or thermally labile, and its gentle ionization process helps to confirm the molecular weight of the analyte.[5][6][7]

Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization is a high-energy process that leads to the formation of a molecular ion (M⁺˙) which then undergoes a cascade of fragmentation reactions.[1][8][9] The predicted fragmentation pathway for Methyl 2-hydroxy-3-(methylamino)benzoate (Molecular Weight: 181.19 g/mol ) is detailed below.

Proposed EI Fragmentation Pathway

fragmentation cluster_frags Primary Fragments cluster_secondary Secondary & Tertiary Fragments M Methyl 2-hydroxy-3-(methylamino)benzoate [M]⁺˙ m/z = 181 F1 Loss of •OCH₃ [M-31]⁺ m/z = 150 M->F1 - •OCH₃ F2 Loss of •CH₃ from amine [M-15]⁺ m/z = 166 M->F2 - •CH₃ F3 Loss of COOCH₃ [M-59]⁺ m/z = 122 M->F3 - •COOCH₃ F1a Loss of CO [m/z 150 - 28]⁺ m/z = 122 F1->F1a - CO F2a Loss of H₂O [m/z 166 - 18]⁺ m/z = 148 F2->F2a - H₂O F3a Loss of HCN [m/z 122 - 27]⁺ m/z = 95 F3->F3a - HCN

Caption: Predicted EI fragmentation pathway of Methyl 2-hydroxy-3-(methylamino)benzoate.

Interpretation of Key EI Fragments

The fragmentation of aromatic esters often involves the loss of the alkoxy group from the ester functionality.[10] For Methyl 2-hydroxy-3-(methylamino)benzoate, the loss of the methoxy radical (•OCH₃) would result in a fragment with an m/z of 150. Subsequent loss of carbon monoxide (CO) from this fragment is a common pathway for phenolic compounds, leading to a fragment at m/z 122.[11]

Aromatic amines are known to undergo α-cleavage.[12][13][14] In this case, the loss of a methyl radical (•CH₃) from the methylamino group would produce a fragment at m/z 166. The presence of a hydroxyl group ortho to the amine can facilitate the loss of a water molecule, yielding a fragment at m/z 148.

Another significant fragmentation pathway for aromatic esters is the loss of the entire ester group.[10] The cleavage of the bond between the aromatic ring and the carbonyl group would result in the loss of •COOCH₃, producing a fragment at m/z 122. Aromatic amines can also lose hydrogen cyanide (HCN), and this fragment at m/z 122 could further fragment to an ion at m/z 95.[12]

Predicted EI Mass Spectrum Data
m/zProposed Fragment StructureFragmentation Pathway
181[C₉H₁₁NO₃]⁺˙Molecular Ion (M⁺˙)
166[C₈H₈NO₃]⁺M⁺˙ - •CH₃
150[C₈H₈NO₂]⁺M⁺˙ - •OCH₃
148[C₈H₆NO₂]⁺[M-15]⁺ - H₂O
122[C₇H₈NO]⁺M⁺˙ - •COOCH₃ or [M-31]⁺ - CO
95[C₆H₇N]⁺[m/z 122]⁺ - HCN

Fragmentation Analysis under Electrospray Ionization (ESI)

In contrast to EI, Electrospray Ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3][6][7] This is particularly advantageous for confirming the molecular weight of the analyte.

For Methyl 2-hydroxy-3-(methylamino)benzoate, analysis by LC-ESI-MS in positive ion mode would be expected to yield a prominent ion at m/z 182, corresponding to the protonated molecule [C₉H₁₁NO₃ + H]⁺.

To induce fragmentation in an ESI source for structural confirmation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information.

Predicted ESI-MS/MS Fragmentation

The fragmentation of the protonated molecule in ESI-MS/MS often involves the loss of neutral molecules.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
182150CH₃OH (Methanol)
182164H₂O (Water)
182122HCOOH + CH₃• (Formic acid and methyl radical)

The loss of methanol from the protonated molecule is a common fragmentation pathway for methyl esters. The loss of water is also expected due to the presence of the hydroxyl group.

Comparative Summary: EI vs. ESI

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron impact[1][2]Formation of charged droplets and solvent evaporation[5][6]
Ion Formed Molecular ion (M⁺˙)Protonated molecule ([M+H]⁺)
Fragmentation Extensive, spontaneous fragmentation[8][9]Minimal in-source fragmentation; requires MS/MS for fragmentation[3]
Molecular Ion Peak May be weak or absentTypically the base peak
Structural Information Rich fragmentation pattern provides detailed structural insightsMS/MS spectra provide targeted structural information
Typical Application GC-MS for volatile compounds[4]LC-MS for a wide range of compounds[7]

Conclusion

The mass spectrometric fragmentation of Methyl 2-hydroxy-3-(methylamino)benzoate is highly dependent on the ionization technique employed. Electron Ionization provides a detailed fragmentation fingerprint, useful for structural elucidation and library matching, while Electrospray Ionization is superior for determining the molecular weight and can provide targeted structural information through tandem mass spectrometry. By leveraging the strengths of both techniques, researchers can achieve a comprehensive and confident structural characterization of this and other similarly complex molecules, a critical step in the drug development pipeline.

References

  • Electron ionization - Wikipedia. Available at: [Link]

  • Electron Ionization | School of Chemical Sciences - University of Illinois. Available at: [Link]

  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Available at: [Link]

  • Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry - GC-EI-MS Analysis Services - Electron Impact | Baitai Peike Biotechnology. Available at: [Link]

  • GCMS Section 6.15 - Whitman People. Available at: [Link]

  • GCMS Section 6.14 - Whitman People. Available at: [Link]

  • Video: Mass Spectrometry of Amines - JoVE. Available at: [Link]

  • Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids - PubMed. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. Available at: [Link]

  • Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube. Available at: [Link]

  • Electrospray ionization - Wikipedia. Available at: [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. Available at: [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]

  • Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Available at: [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • The distribution and concentration of polyphenolic compounds is... - ResearchGate. Available at: [Link]

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers - Freie Universität Berlin. Available at: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. Available at: [Link]

  • Methyl 2-hydroxy-3-propionylbenzoate | C11H12O4 | CID 10899812 - PubChem. Available at: [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370) - Yeast Metabolome Database. Available at: [Link]

  • Methyl benzoate - Wikipedia. Available at: [Link]

  • Benzoic acid, 2-(methylamino)-, methyl ester - the NIST WebBook. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Methyl 2-hydroxy-3-(methylamino)benzoate proper disposal procedures

Executive Safety Summary Immediate Action Required: Treat Methyl 2-hydroxy-3-(methylamino)benzoate as a Hazardous Organic Intermediate . It possesses structural motifs (aniline derivative, phenol, ester) that dictate spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat Methyl 2-hydroxy-3-(methylamino)benzoate as a Hazardous Organic Intermediate . It possesses structural motifs (aniline derivative, phenol, ester) that dictate specific segregation protocols to prevent toxic by-product formation or environmental contamination.[1]

Parameter Critical Specification
Primary Hazard Irritant / Potential Sensitizer (Target: Eyes, Respiratory, Skin).[1] Harmful if swallowed.[1][2][3][4][5]
Waste Stream High-BTU Incineration (C-Stream / Organic Waste).[1]
Forbidden Route DO NOT dispose of down the drain. DO NOT mix with oxidizers (Bleach).[1]
PPE Requirement Nitrile gloves (min 0.11 mm, double-gloving recommended for solutions), Safety Goggles, Lab Coat.[1]
RCRA Status Not P/U listed by name; classify by characteristic (Toxic/Irritant) or as "Organic Waste, N.O.S."[1]

Chemical Characterization & Waste Logic

To dispose of a chemical safely, you must understand its reactivity.[1] Methyl 2-hydroxy-3-(methylamino)benzoate is an amphoteric molecule containing three distinct functional groups that drive its disposal logic.

  • Methyl Ester: Lipophilic and susceptible to hydrolysis in strong acids or bases.[1] This makes the compound mobile in aquatic environments if not contained.[4]

  • Phenolic Hydroxyl (2-Position): Weakly acidic. Increases water solubility at high pH.[1]

  • Secondary Amine (3-Methylamino): Weakly basic and nucleophilic.[1] CRITICAL: Amines react with hypochlorites (bleach) to form chloramines, which are toxic and volatile.[1]

The Disposal Strategy: Because of the aromatic amine structure, biological degradation in wastewater treatment plants is slow and unpredictable.[1] Therefore, destructive incineration is the only validated method to ensure complete mineralization of the compound.[1]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize the material at the bench level.[1]

A. Solid Waste (Neat Compound)[1][2]
  • Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.[1]

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if your facility separates them).[1]

  • pH Check: If the solution is highly acidic or basic (pH < 2 or > 12), neutralize to pH 5–9 before adding to organic waste drums to prevent drum corrosion or unexpected off-gassing.[1]

The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA RCRA standards (40 CFR § 261) and minimizes personnel exposure.[1]

Phase 1: Assessment & Packaging[1][2]

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid / Neat Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Double-bag in clear LDPE Place in HDPE Jar Solid->PackSolid CheckSolvent Check Solvent Type (Halogenated vs Non-Halogenated) Liquid->CheckSolvent Segregate Segregate from Oxidizers (NO BLEACH) PackSolid->Segregate CheckSolvent->Segregate Label Apply Hazardous Waste Label (Chemical Name + 'Toxic') Segregate->Label Final Transfer to Satellite Accumulation Area Label->Final

Figure 1: Decision tree for the safe packaging and segregation of amino-benzoate derivatives.

Phase 2: Labeling Protocol

Improper labeling is the #1 cause of regulatory fines.[1]

  • Chemical Name: Write out the full name: "Methyl 2-hydroxy-3-(methylamino)benzoate." Do not use abbreviations (e.g., "MHMAB").

  • Hazards: Check "Toxic" and "Irritant."[1][2][5]

  • Constituents: If in solution, list the solvent and the approximate % concentration (e.g., "Acetonitrile 95%, Methyl 2-hydroxy... 5%").

Phase 3: Final Disposal

Hand off the waste to your EHS (Environmental Health & Safety) team or licensed waste contractor.[1]

  • Destruction Method: Fuel Blending / Incineration.[1]

  • UN Classification (Typical): If not specified by a unique entry, use UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on aquatic toxicity data provided by your specific SDS.[1]

Chemical Incompatibility Logic

Understanding why we segregate is vital for building a safety culture.[1] The diagram below illustrates the reactive risks associated with this specific molecule.

Incompatibility Molecule Methyl 2-hydroxy-3-(methylamino)benzoate Amine Sec-Amine Group (-NHMe) Molecule->Amine Ester Methyl Ester (-COOMe) Molecule->Ester Bleach Hypochlorites (Bleach) Amine->Bleach DO NOT MIX Acids Strong Acids/Bases Ester->Acids Avoid High Conc. Chloramine TOXIC CHLORAMINES (Respiratory Hazard) Bleach->Chloramine Hydrolysis Exothermic Hydrolysis (Pressure Build-up) Acids->Hydrolysis

Figure 2: Mechanistic incompatibility map.[1] The interaction between the secondary amine and bleach is the highest acute risk.[1]

Emergency Contingencies

Spill Response (Small Scale < 50g):

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don safety goggles, lab coat, and nitrile gloves.[1]

  • Contain: If solid, cover with a paper towel to prevent dust.[1] If liquid, dike with absorbent pads.[1]

  • Clean:

    • Solids: Sweep gently into a dustpan.[1] Do not generate dust.[1][2][3][4][5]

    • Liquids: Absorb with vermiculite or sand.[1]

    • Decontaminate: Wipe the surface with a mild soap solution.[1] Do not use bleach. [1]

  • Dispose: Place all cleanup materials into the hazardous waste container labeled "Debris contaminated with Toxic Organic."

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][4][5] Remove contact lenses.[1][2][4][5][6][7]

  • Skin Contact: Wash with soap and water.[1][2][4][5][7][8] The lipophilic nature of the ester aids skin absorption; monitor for systemic irritation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • PubChem. (n.d.).[1] Methyl anthranilate (Structural Analog for Hazard Estimation). National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][7] [1]

Sources

Handling

Personal protective equipment for handling Methyl 2-hydroxy-3-(methylamino)benzoate

Operational Safety Guide: Methyl 2-hydroxy-3-(methylamino)benzoate CAS: 98996-47-5 Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol Synonyms: Methyl 3-(methylamino)salicylate; 3-Methylamino-salicylsaeuremethylester.[1] P...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Methyl 2-hydroxy-3-(methylamino)benzoate

CAS: 98996-47-5 Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol Synonyms: Methyl 3-(methylamino)salicylate; 3-Methylamino-salicylsaeuremethylester.[1]

PART 1: CRITICAL HAZARD PROFILE & RISK ASSESSMENT

The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that while specific toxicological data for this intermediate (CAS 98996-47-5) is limited in public repositories, its structural moieties dictate a strict safety posture. This compound combines a salicylate core (phenolic ester) with a secondary aromatic amine .

This creates a dual-threat profile:

  • Bioavailability: The lipophilic methyl ester facilitates skin penetration.

  • Sensitization & Toxicity: The N-methylamino group introduces risks of skin sensitization and potential methemoglobinemia if absorbed in significant quantities, typical of aniline derivatives.

  • Physical State: As a solid/powder, the primary vector for exposure is inhalation of dust and ocular deposition .

Immediate Hazard Classification (Derived from Functional Group Analysis):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[2][4]

  • H317: May cause an allergic skin reaction (Precautionary assignment due to amino-structure).

PART 2: THE PPE MATRIX (Personal Protective Equipment)

Do not rely on generic "lab safety" rules. This matrix is calibrated for the handling of fine organic amine powders .

Respiratory Protection (The Primary Barrier)
  • Requirement: Minimum N95 (US) or FFP2 (EU) particulate respirator.

  • Scientific Rationale: The particle size of recrystallized salicylates can range from 10–100 µm. Standard surgical masks offer zero protection against inhalation of these bioactive fines.

  • High-Risk Operations: If handling >10g or heating the substance (increasing vapor pressure), upgrade to a Half-Face Respirator with P100/OV cartridges (Organic Vapor protection is required due to the potential hydrolysis to methanol and volatile amine degradation products).

Dermal Protection (The Permeation Firewall)
  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • The "Double-Glove" Protocol:

    • Inner Layer: Standard Nitrile (4 mil).

    • Outer Layer: Extended-cuff Nitrile (6 mil) or Neoprene.

    • Rationale: Methyl esters are excellent solvents for their own transport through latex. Nitrile offers superior degradation resistance. The double layer provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects during the doffing process.

  • Body Covering: Tyvek® lab coat or similar non-woven polyethylene material. Cotton coats are insufficient as they absorb and hold dust against the skin, promoting sensitization.

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on standard safety glasses. Airborne amine powders can bypass the side shields of safety glasses, reacting with the moisture in the eye to form a basic (irritating) solution on the cornea.

PART 3: VISUALIZATION OF SAFETY LOGIC

The following diagram illustrates the decision logic for PPE selection based on the operational state of the chemical.

PPE_Decision_Matrix Start Handling Methyl 2-hydroxy-3-(methylamino)benzoate State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Liquid_Soln Dissolved in Solvent State_Check->Liquid_Soln Quant_Check Quantity > 10g or Fine Dust? Solid_State->Quant_Check Solvent_Check Identify Solvent Liquid_Soln->Solvent_Check Resp_N95 PPE: N95 Mask + Goggles + Nitrile Gloves Quant_Check->Resp_N95 No Resp_P100 PPE: P100 Half-Face + Tyvek Sleeves Quant_Check->Resp_P100 Yes DCM_Chlor Chlorinated (DCM/Chloroform) Solvent_Check->DCM_Chlor Polar_Solv Polar (Methanol/DMSO) Solvent_Check->Polar_Solv Glove_PVA GLOVE: PVA or Silver Shield (Nitrile Permeable!) DCM_Chlor->Glove_PVA Glove_Nitrile GLOVE: Double Nitrile OK Polar_Solv->Glove_Nitrile

Caption: Operational logic for PPE selection. Note the critical glove change required if the compound is dissolved in chlorinated solvents.

PART 4: OPERATIONAL PROTOCOLS

Protocol A: Safe Weighing & Transfer

Objective: Prevent static-induced dust cloud formation.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before transfer. Dry organic powders are prone to triboelectric charging, which causes "jumping" of particles.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the hood.

    • Open the vial only inside the hood.

    • Use a disposable antistatic weighing boat.

    • Crucial: After weighing, wipe the exterior of the stock bottle with a Kimwipe dampened with methanol before returning it to storage. This prevents "residue creep" on the threads of the cap.

Protocol B: Spill Response (Dry Powder)

Do not use wet paper towels immediately. This spreads the amine.

  • Isolate: Mark the area.

  • Cover: Gently cover the spill with a dry absorbent pad or paper towel to prevent air currents from lofting the dust.

  • Scoop: Use a dustpan/brush dedicated to hazardous waste to lift the bulk solid.

  • Wet Wipe: Only after bulk removal, wipe the surface with Isopropanol followed by soapy water. The alcohol helps solubilize the lipophilic ester for removal.

  • Disposal: Place all waste in a sealed bag labeled "Hazardous Waste: Solid Toxic Organic."

PART 5: DISPOSAL & DECONTAMINATION

Waste Stream Classification:

  • Category: Non-halogenated Organic Solvent/Solid (unless mixed with DCM).

  • Disposal Method: High-temperature incineration.

  • Prohibition: Do NOT dispose of down the drain. Salicylates and aromatic amines are toxic to aquatic life (Chronic Aquatic Toxicity).

Decontamination of Glassware:

  • Rinse glassware with Acetone or Methanol (The compound is sparingly soluble in water).

  • Collect the first rinse as hazardous waste.

  • Wash with Alconox/detergent and water.

References

  • PubChem. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester (Structural Analog Safety Data). National Library of Medicine. Retrieved February 13, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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